2,3,6-Trifluorophenylacetic acid CAS number 114152-23-7 properties
2,3,6-Trifluorophenylacetic acid CAS number 114152-23-7 properties
CAS Number: 114152-23-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,6-Trifluorophenylacetic acid, a key building block in pharmaceutical and chemical synthesis. This document collates available physicochemical data, outlines synthetic approaches, and discusses its relevance in medicinal chemistry, with a focus on its role as a synthetic intermediate.
Physicochemical Properties
2,3,6-Trifluorophenylacetic acid is a white to light yellow crystalline solid. Its core physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Melting Point | 111-114 °C | |
| Boiling Point | 249.5 °C at 760 mmHg (Predicted) | [1] |
| Appearance | White to light yellow crystalline powder | [] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO. |
Spectroscopic Data
¹H NMR:
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A singlet or multiplet integrating to 2H for the methylene (-CH₂-) protons, expected to be in the range of 3.6-4.0 ppm.
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A complex multiplet pattern for the two aromatic protons, influenced by fluorine-proton coupling.
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A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR:
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A signal for the methylene carbon (-CH₂-).
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A signal for the carboxylic carbon (-COOH) in the range of 170-180 ppm.
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Multiple signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly affected by the fluorine substituents due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).
Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid group, expected around 1700-1740 cm⁻¹.
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C-F stretching vibrations, typically in the range of 1100-1400 cm⁻¹.
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C-H stretching and bending vibrations for the aromatic ring and the methylene group.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2,3,6-Trifluorophenylacetic acid is not widely published, a common and adaptable method for preparing trifluorophenylacetic acids involves a two-step process from the corresponding trifluorobenzene derivative. The following is a representative protocol adapted from the synthesis of the isomeric 2,4,5-trifluorophenylacetic acid, a key intermediate in the production of the anti-diabetic drug Sitagliptin.[3][4][5]
Workflow for the Synthesis of Trifluorophenylacetic Acids:
Caption: A general two-step synthesis of trifluorophenylacetic acids.
Experimental Protocol (Adapted for 2,3,6-Trifluorophenylacetic Acid):
Step 1: Synthesis of 1-allyl-2,3,6-trifluorobenzene
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To a solution of 1,2,5-trifluorobenzene in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added.
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The reaction is initiated, and the mixture is stirred to form the Grignard reagent, 2,3,6-trifluorophenylmagnesium halide.
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The Grignard reagent solution is then cooled, and an allyl halide, such as allyl bromide, is added dropwise while maintaining a low temperature.
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After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-allyl-2,3,6-trifluorobenzene.
Step 2: Synthesis of 2,3,6-Trifluorophenylacetic Acid
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The crude 1-allyl-2,3,6-trifluorobenzene is dissolved in a suitable solvent system, such as a mixture of acetonitrile, water, and an organic co-solvent like carbon tetrachloride or ethyl acetate.
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A catalytic amount of ruthenium(III) chloride (RuCl₃) is added to the solution.
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Sodium periodate (NaIO₄) is added portion-wise to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
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The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
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Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.
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The combined organic extracts are washed, dried, and the solvent is evaporated.
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The resulting crude 2,3,6-Trifluorophenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the final product as a crystalline solid.
Biological Activity and Applications
2,3,6-Trifluorophenylacetic acid is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While specific biological activity data for this isomer is scarce, its structural motifs are present in various biologically active compounds.
Role as a Pharmaceutical Intermediate:
The isomeric 2,4,5-trifluorophenylacetic acid is a well-documented key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][4] The synthesis of Sitagliptin involves the coupling of this trifluorophenylacetic acid derivative with other reagents to construct the final drug molecule. This highlights the importance of trifluorophenylacetic acids as precursors to high-value pharmaceutical agents.
Logical Flow from Intermediate to Drug:
References
- 1. 2,3,6-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
